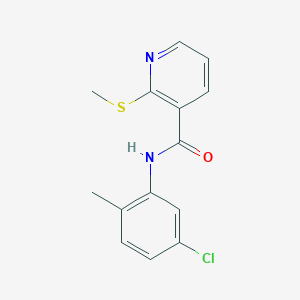
N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide, also known as CM-272, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity and Plant Protection
N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide and its derivatives have been explored for their potential in agricultural applications, particularly in the development of herbicides. Research focusing on nicotinamide derivatives has demonstrated significant herbicidal activity against various plant species. For instance, studies have identified compounds with excellent inhibitory effects on bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata), suggesting their utility in controlling undesired vegetation in agricultural settings. The structure-activity relationships (SAR) established through these studies serve as a foundation for designing novel herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Corrosion Inhibition
Nicotinamide derivatives, including those structurally related to this compound, have demonstrated effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. The corrosion inhibition mechanism often involves the formation of a protective layer on the metal surface, significantly reducing the rate of corrosion. This application is crucial for extending the lifespan of metal structures and components in various industrial sectors. Studies have shown that these compounds exhibit mixed-type inhibition properties, effectively protecting against both anodic and cathodic corrosion processes (M. P. Chakravarthy et al., 2014).
Cancer Research and Potential Therapeutic Applications
In the realm of oncology, research has identified nicotinamide derivatives as potential agents for cancer therapy. These compounds have been found to induce apoptosis in cancer cells, highlighting their potential in developing new anticancer drugs. Through structure-activity relationship studies, researchers have significantly improved the potency of these compounds, paving the way for future clinical applications. The ability of these derivatives to inhibit microtubule polymerization and induce cell cycle arrest further underscores their therapeutic potential in treating various cancers (S. Cai et al., 2003).
Metabolic Regulation and Disease
Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and related compounds, plays a significant role in metabolic regulation. NNMT's activity impacts cellular methylation potential and is associated with various diseases, including cancers and metabolic disorders. Inhibitors targeting NNMT have shown promise in modulating metabolic pathways, potentially offering new therapeutic strategies for treating diseases linked to aberrant methylation and energy metabolism. This area of research illustrates the broader implications of nicotinamide derivatives in understanding and managing metabolic diseases (O. Ulanovskaya et al., 2013).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-5-6-10(15)8-12(9)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBIPELDAUNFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone](/img/structure/B2577366.png)


![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)
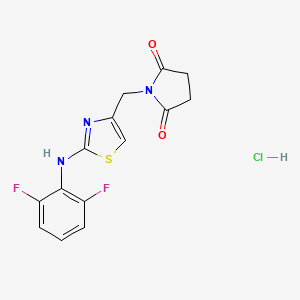
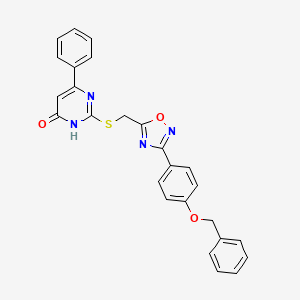

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide](/img/structure/B2577379.png)
![4-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2577380.png)
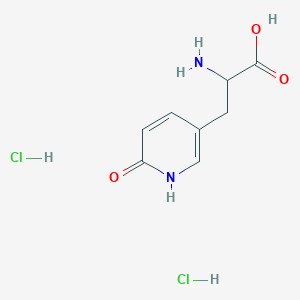

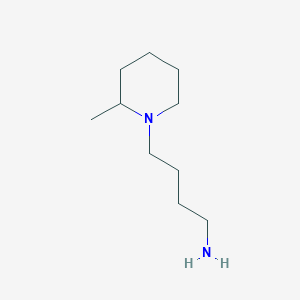
![N-[6-(ethylsulfanyl)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2577386.png)
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577387.png)